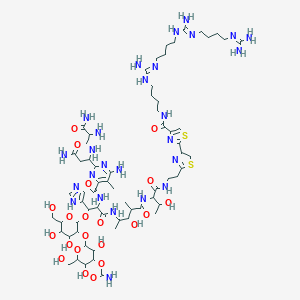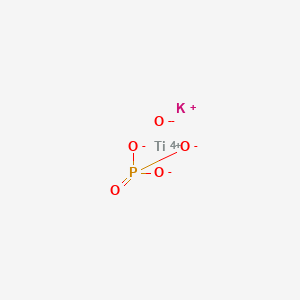![molecular formula C19H17N3O6 B227203 Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a highly potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.
Mécanisme D'action
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate exerts its pharmacological effects by selectively inhibiting DPP-IV, which is a membrane-bound enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to have several biochemical and physiological effects, including improved glucose tolerance, reduced insulin resistance, inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has also been shown to have a good safety profile and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate for lab experiments is its high potency and selectivity for DPP-IV, which allows for precise and specific inhibition of the enzyme. Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate also has a good safety profile and low toxicity, making it suitable for in vivo studies. However, one of the limitations of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to investigate the long-term safety and efficacy of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate in humans.
Méthodes De Synthèse
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl carbamate, which is then reacted with methyl glycinate to yield Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate. The synthesis of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to improve glucose tolerance and reduce insulin resistance by inhibiting DPP-IV, which is involved in the degradation of incretin hormones. In cancer, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propriétés
Nom du produit |
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate |
|---|---|
Formule moléculaire |
C19H17N3O6 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
methyl 2-[[2-(4-nitrophenyl)-4-oxo-1-phenylazetidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O6/c1-28-17(24)12-20-18(25)19(13-7-9-15(10-8-13)22(26)27)11-16(23)21(19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25) |
Clé InChI |
PWQGPSILRAMUNY-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)



![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)




![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)